Acryloyl-CoA

Descripción general

Descripción

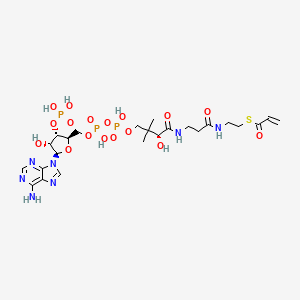

Acryloyl-CoA is the S-acryloyl derivative of coenzyme A. It plays a role as a metabolite in mice and is functionally related to coenzyme A and acrylic acid . It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA .

Synthesis Analysis

The synthesis of this compound involves the enzyme propionyl-CoA synthase (PCS), which sequesters its reactive intermediate acrylyl-CoA . In the AcuN-AcuK pathway, acrylate is metabolized to 3-hydroxypropionyl-CoA (3-HP-CoA) by AcuN and AcuH .

Molecular Structure Analysis

The molecular formula of this compound is C24H38N7O17P3S . It has a molecular weight of 821.6 g/mol .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, AcuH, an this compound hydratase, can catalyze the hydration of toxic this compound to produce 3-hydroxypropionyl-CoA (3-HP-CoA) in both the AcuN-AcuK pathway and the side path of the PrpE-AcuI pathway .

Physical and Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm^3. It has a molar refractivity of 172.2±0.5 cm^3, a polar surface area of 418 Å^2, and a molar volume of 441.3±7.0 cm^3 .

Aplicaciones Científicas De Investigación

Biotechnological Production of Acrylic Acid

- Fermentative Production of Acrylic Acid : Acryloyl-CoA plays a critical role in the biotechnological production of acrylic acid, a chemical of significant industrial importance. Research demonstrates the development of a direct fermentative route to produce acrylic acid from glucose via 3-hydroxypropionic acid (3-HP), 3-HP-CoA, and this compound in Escherichia coli (Chu et al., 2015).

Enzymatic Studies and Biochemical Pathways

- Enzyme Complex Involving this compound : this compound reductase from Clostridium propionicum, an enzyme complex including propionyl-CoA dehydrogenase and electron-transferring flavoprotein, is an important study area, revealing insights into the biochemical pathways involving this compound (Hetzel et al., 2003).

Application in Polymer Technology

- Thermal Stabilization in Polymers : this compound derivatives like N-Acryloyl,N′-cyanoacetohydrazide have been studied for their role as thermal stabilizers in polymers, such as poly(vinyl chloride) (Mohamed & Sabaa, 1998).

Marine Biology and Environmental Science

- Role in Marine Bacterial Metabolism : this compound is a significant molecule in marine bacteria, particularly in the metabolism of dimethylsulfoniopropionate (DMSP), a key component in global sulfur cycling. Studies reveal the importance of this compound in pathways for DMSP catabolism and acrylate detoxification in marine bacteria (Wang et al., 2017).

Drug Delivery Research

- Drug Delivery Systems : Research into acryloylated bovine serum albumin microspheres, incorporating this compound, shows potential for use in targeted drug delivery systems (Iemma et al., 2005).

Biochemical Properties and Applications

- Insights into Biochemical Properties : Studies have provided in-depth understanding of the biochemical properties of this compound, such as its standard redox potential, which is significantly higher than longer acyl-CoAs. This feature is key to understanding its distinct metabolic pathways (Sato et al., 1999).

Polymerization and Chemical Engineering

- Polymerization Studies : this compound derivatives have been used in polymerization studies, like the polymerization of acryloyl chloride, highlighting its applications in material sciences and engineering (Egorova et al., 2002).

Mecanismo De Acción

When an acryloyl-CoA molecule enters the active center, Glu132 would attack the water molecule and transfer an electron to it. Then the activated water molecule attacks the C3 atom of this compound and forms the transition state with the double bond .

Direcciones Futuras

Research on Acryloyl-CoA is ongoing, with recent studies focusing on its role in the global sulfur cycle and its potential for reducing the environmental footprint . Further research is needed to fully understand its functions and potential applications.

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h4,11-13,17-19,23,34-35H,1,5-10H2,2-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POODSGUMUCVRTR-IEXPHMLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acrylyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5776-58-9 | |

| Record name | Acryloyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5776-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acryloyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACRYLOYL-COA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV7BP6Q8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

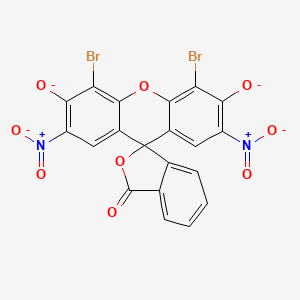

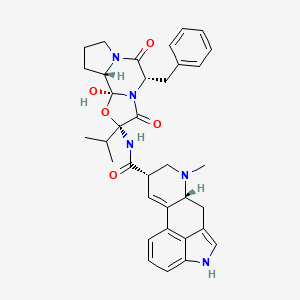

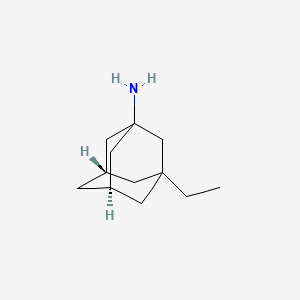

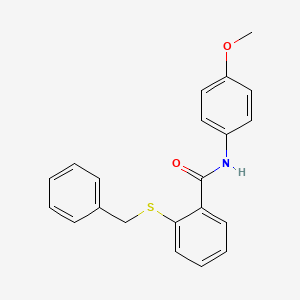

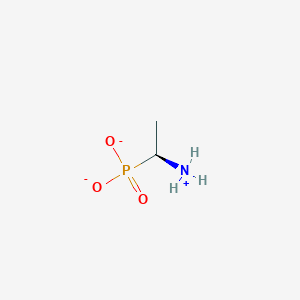

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1242011.png)

![{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)